molecular formula C15H19N B2850689 (1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1391440-71-3

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2850689
CAS RN: 1391440-71-3
M. Wt: 213.324
InChI Key: LKIGZPJQDYMQKT-ZFWWWQNUSA-N
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Description

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline (DATQ), also known as dihydroisoquinoline, is a naturally occurring alkaloid found in various plants and fungi. It is a member of the isoquinoline family and is a common component of many traditional medicines. DATQ has a wide range of pharmacological activities including anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial effects. DATQ has also been studied for its potential use in the treatment of various neurological disorders.

Mechanism Of Action

The exact mechanism of action of DATQ is not fully understood. However, it is believed that DATQ acts by modulating the activity of various neurotransmitters and enzymes. It is thought to increase the activity of serotonin and dopamine, two neurotransmitters involved in mood regulation. In addition, DATQ is thought to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
DATQ has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. In addition, DATQ has been found to have neuroprotective effects and to reduce the risk of stroke and other cardiovascular diseases. It has also been found to have anti-depressant, anxiolytic, and anti-addictive effects.

Advantages And Limitations For Lab Experiments

The use of DATQ in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of pharmacological activities. In addition, it can be used in a variety of different experiments, including cell culture and animal studies. However, there are also some limitations to the use of DATQ in laboratory experiments. For example, it is not always possible to obtain a pure sample of the compound, and it can be difficult to accurately measure its concentration in a sample.

Future Directions

There are several potential future directions for research on DATQ. First, further research is needed to better understand its mechanism of action. It is also important to investigate its potential therapeutic effects in different diseases and disorders. In addition, further research is needed to develop more efficient and cost-effective methods for synthesizing DATQ. Finally, it is important to explore its potential uses in drug delivery systems and other applications.

Synthesis Methods

DATQ can be synthesized from the reaction of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline and a suitable base. The reaction is typically carried out in an aqueous medium at a temperature of approximately 100°C for 6-8 hours. The product is then isolated and purified by column chromatography. Other methods for the synthesis of DATQ include the use of a palladium-catalyzed reaction, an acid-catalyzed reaction, and a reaction of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline with an alkene.

Scientific Research Applications

DATQ has been studied extensively in scientific research due to its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, DATQ has been investigated for its potential use in the treatment of depression, anxiety, and other mental health disorders.

properties

IUPAC Name

(1S,3S)-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2/t13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGZPJQDYMQKT-ZFWWWQNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC2=CC=CC=C2C(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CC2=CC=CC=C2[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-1,3-diallyl-1,2,3,4-tetrahydroisoquinoline

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